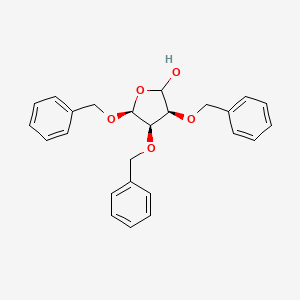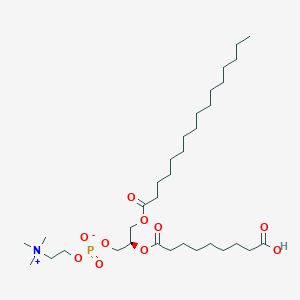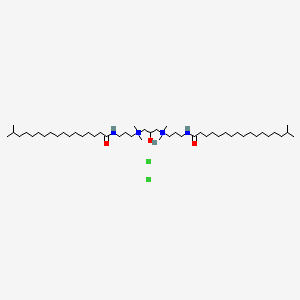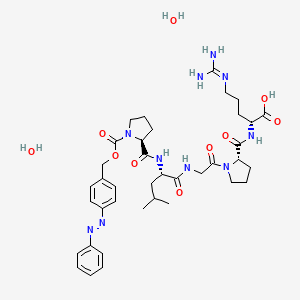![molecular formula C32H40FeP2 B1141799 (R)-1-[(S)-2-(二苯基膦基)二茂铁基]乙基二叔丁基膦 CAS No. 155830-69-6](/img/structure/B1141799.png)
(R)-1-[(S)-2-(二苯基膦基)二茂铁基]乙基二叔丁基膦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds. The presence of both ferrocenyl and diphenylphosphino groups contributes to its unique steric and electronic properties.
科学研究应用
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is widely used in scientific research due to its ability to induce high enantioselectivity in catalytic reactions. Key applications include:
Asymmetric Catalysis: Used as a ligand in transition metal-catalyzed asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.
Pharmaceutical Synthesis: Employed in the synthesis of enantiomerically pure pharmaceuticals, which are crucial for drug efficacy and safety.
Material Science: Utilized in the preparation of chiral materials and polymers with specific optical properties.
Biological Studies: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The synthesis begins with the preparation of a ferrocenyl precursor, often through the lithiation of ferrocene followed by reaction with a suitable electrophile.
Formation of the Chiral Center: The chiral center is introduced by reacting the ferrocenyl precursor with a chiral auxiliary or through asymmetric catalysis.
Phosphine Substitution: The final step involves the introduction of the diphenylphosphino and di-t-butylphosphine groups. This is usually achieved through a substitution reaction using appropriate phosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Safety and Environmental Concerns: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.
化学反应分析
Types of Reactions
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the ferrocenyl moiety or the phosphine groups.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine centers, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
作用机制
The mechanism by which ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine exerts its effects involves coordination to a metal center, forming a chiral environment that influences the stereochemistry of the catalytic reaction. The ferrocenyl and diphenylphosphino groups provide steric and electronic effects that enhance the selectivity and activity of the catalyst. Molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in asymmetric catalysis.
相似化合物的比较
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used bidentate ligand in homogeneous catalysis.
2-Diphenylphosphino-2’-methoxy-1,1’-binaphthyl (BINAP): Another chiral ligand known for its effectiveness in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A bidentate ligand with applications in various catalytic processes.
Uniqueness
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is unique due to its combination of ferrocenyl and diphenylphosphino groups, which provide a distinct steric and electronic environment. This uniqueness allows for higher enantioselectivity and efficiency in catalytic reactions compared to other similar compounds.
属性
CAS 编号 |
155830-69-6 |
|---|---|
分子式 |
C32H40FeP2 |
分子量 |
542.5 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q2*-1;+2/t21-;;/m1../s1 |
InChI 键 |
OHWWNYSXSGMTSB-GHVWMZMZSA-N |
SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
手性 SMILES |
C[C@H]([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
规范 SMILES |
CC([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
同义词 |
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)









